molecular formula C8H13ClN2O2 B2755058 2-CHLORO-N-[(CYCLOPROPYLCARBAMOYL)METHYL]-N-METHYLACETAMIDE CAS No. 854137-51-2

2-CHLORO-N-[(CYCLOPROPYLCARBAMOYL)METHYL]-N-METHYLACETAMIDE

Cat. No.: B2755058
CAS No.: 854137-51-2
M. Wt: 204.65
InChI Key: RBLPABABZSZJAX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(cyclopropylcarbamoyl)methyl]-N-methylacetamide typically involves the reaction of 2-chloro-N-methylacetamide with cyclopropyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(cyclopropylcarbamoyl)methyl]-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted amides, thiol derivatives, and ethers.

    Hydrolysis: Products are carboxylic acids and amines.

    Oxidation and Reduction: Products include N-oxides and amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(cyclopropylcarbamoyl)methyl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[(cyclopropylcarbamoyl)methyl]-N-methylacetamide is unique due to its specific structural features, such as the presence of a cyclopropyl group and a chlorine atom, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-[(2-chloroacetyl)-methylamino]-N-cyclopropylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O2/c1-11(8(13)4-9)5-7(12)10-6-2-3-6/h6H,2-5H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLPABABZSZJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1CC1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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